Fmoc-beta-alanine

Description

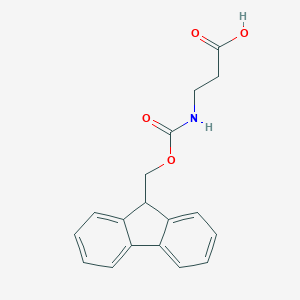

Structure

3D Structure

Properties

IUPAC Name |

3-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17NO4/c20-17(21)9-10-19-18(22)23-11-16-14-7-3-1-5-12(14)13-6-2-4-8-15(13)16/h1-8,16H,9-11H2,(H,19,22)(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LINBWYYLPWJQHE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30369197 | |

| Record name | Fmoc-beta-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30369197 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

311.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

39.4 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49670396 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

35737-10-1 | |

| Record name | Fmoc-beta-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30369197 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Fmoc-beta-Ala-OH | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-Fluorenylmethoxycarbonyl-β-alanine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7G6VG65WAL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Fmoc-beta-alanine: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of N-(9-fluorenylmethoxycarbonyl)-beta-alanine (Fmoc-β-alanine), a crucial building block in synthetic chemistry. It details its physicochemical properties, synthesis, and applications, with a focus on its role in solid-phase peptide synthesis (SPPS). Experimental protocols and workflow visualizations are included to support practical laboratory applications.

Core Properties of Fmoc-beta-alanine

Fmoc-β-alanine is a derivative of the non-proteinogenic amino acid β-alanine, protected at the amino group with the base-labile fluorenylmethoxycarbonyl (Fmoc) group. This structure makes it an ideal reagent for the stepwise synthesis of peptides and other complex organic molecules.

Physicochemical Data

The key quantitative properties of Fmoc-beta-alanine are summarized in the table below for easy reference.

| Property | Value | Citations |

| CAS Number | 35737-10-1 | |

| Molecular Formula | C₁₈H₁₇NO₄ | |

| Molecular Weight | 311.33 g/mol | |

| Appearance | White to off-white crystalline powder | |

| Melting Point | 142-150 °C | |

| Solubility | Soluble in DMF, DCM, methanol, and 1% acetic acid in water. | |

| Purity (Typical) | ≥99% (HPLC) | |

| Storage Conditions | 2-8 °C, sealed in a dry, dark place. |

Synthesis and Applications

Fmoc-β-alanine serves primarily as a versatile building block in organic synthesis. Its most prominent application is in Fmoc-based solid-phase peptide synthesis (SPPS), where it can be used as a standard amino acid residue or as a flexible spacer to link different molecular moieties.[1]

Chemical Synthesis of Fmoc-beta-alanine

The standard laboratory synthesis involves the protection of β-alanine with 9-fluorenylmethyl chloroformate (Fmoc-Cl) under basic conditions.

Caption: Workflow for the synthesis of Fmoc-β-alanine.

Role in Solid-Phase Peptide Synthesis (SPPS)

In SPPS, the Fmoc group provides temporary protection for the N-terminus of the growing peptide chain. It is stable to the coupling conditions but can be cleanly removed with a mild base, typically piperidine (B6355638), to allow for the addition of the next amino acid. The incorporation of Fmoc-β-alanine follows the standard Fmoc-SPPS cycle.

Caption: The Fmoc-SPPS cycle for incorporating a β-alanine residue.

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of Fmoc-β-alanine and its use in peptide synthesis.

Protocol 1: Synthesis of Fmoc-β-alanine[2][3]

Materials:

-

β-Alanine

-

9-Fluorenylmethyl chloroformate (Fmoc-Cl)

-

10% aqueous sodium carbonate (Na₂CO₃) solution

-

Dioxane

-

2N Hydrochloric acid (HCl)

-

Ethyl acetate

-

Hexane

-

Diethyl ether

-

Deionized water

Procedure:

-

Dissolve β-alanine (e.g., 0.5 g, 6.61 mmol) in 12 mL of 10% aqueous Na₂CO₃ solution in a flask with stirring.[2]

-

Cool the flask in an ice bath.

-

In a separate vessel, dissolve Fmoc-Cl (e.g., 1.45 g, 5.61 mmol) in 10 mL of dioxane.[2]

-

Slowly add the Fmoc-Cl solution dropwise to the cooled β-alanine solution.

-

Remove the ice bath and stir the reaction mixture vigorously at room temperature for 4 hours.[2]

-

After the reaction is complete, add 80 mL of water to the mixture.[2]

-

Transfer the mixture to a separatory funnel and wash the aqueous phase three times with diethyl ether (75 mL each) to remove unreacted Fmoc-Cl and other organic impurities. Discard the ether layers.[2]

-

Cool the remaining aqueous layer in an ice bath and acidify to a pH of 2 by slowly adding 2N HCl. A white precipitate should form.[3]

-

Extract the product from the acidified aqueous layer three times with ethyl acetate (75 mL each).[3]

-

Combine the ethyl acetate layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product as a white solid.

-

Recrystallize the crude product from a 1:2 mixture of ethyl acetate and hexane to obtain pure Fmoc-β-alanine.[2]

Protocol 2: Incorporation of Fmoc-β-alanine in SPPS

This protocol describes a single coupling cycle for adding Fmoc-β-alanine to a resin-bound peptide chain with a free N-terminal amine.

Materials:

-

Peptide-resin with a free amine (e.g., Rink Amide resin)

-

Fmoc-β-alanine

-

Coupling activator (e.g., HCTU, HATU)

-

Base (e.g., N,N-Diisopropylethylamine, DIPEA)

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

20% (v/v) piperidine in DMF

-

Dichloromethane (DCM)

Procedure:

-

Resin Swelling: Swell the peptide-resin in DMF for at least 30 minutes in a suitable reaction vessel.

-

Fmoc Deprotection (if necessary): If the N-terminus is Fmoc-protected, add 20% piperidine in DMF to the resin. Agitate for 5-10 minutes, drain, and repeat once. This removes the existing Fmoc group, exposing the free amine for coupling.

-

Washing: Wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine and byproducts. A Kaiser test can be performed to confirm the presence of the free primary amine.

-

Activation and Coupling:

-

In a separate vial, dissolve Fmoc-β-alanine (3-5 equivalents relative to resin loading), the coupling activator (e.g., HCTU, 3-5 eq.), and the base (e.g., DIPEA, 6-10 eq.) in DMF.

-

Allow the activation mixture to pre-activate for 5-10 minutes.

-

Add the activated Fmoc-β-alanine solution to the washed resin.

-

Agitate the mixture at room temperature for 1-2 hours.

-

-

Washing: Drain the coupling solution and wash the resin thoroughly with DMF (3-5 times) followed by DCM (3-5 times) to remove excess reagents and byproducts.

-

Confirmation: A Kaiser test should now be negative, indicating the successful consumption of the primary amine. The resin is now ready for the next deprotection and coupling cycle.

Important Technical Considerations: The Lossen Rearrangement

Researchers using N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) for Fmoc-protection of amino acids should be aware of a significant side reaction. Under basic conditions, Fmoc-OSu can undergo a Lossen-type rearrangement, leading to the formation of Fmoc-β-alanine as an impurity.[4][5] This can result in the unintended incorporation of a β-alanine residue into a peptide sequence.

Caption: Formation of Fmoc-β-alanine from Fmoc-OSu via Lossen Rearrangement.

This side reaction is particularly problematic as the resulting Fmoc-β-alanine impurity is difficult to separate from the desired Fmoc-amino acid product, potentially leading to sequence errors in subsequent peptide synthesis.[4][6] The use of alternative Fmoc-donating reagents, such as Fmoc-Cl, can mitigate this issue.

References

- 1. researchgate.net [researchgate.net]

- 2. FMOC-b-Ala-OH synthesis - chemicalbook [chemicalbook.com]

- 3. Page loading... [wap.guidechem.com]

- 4. researchgate.net [researchgate.net]

- 5. Formation of Fmoc-beta-alanine during Fmoc-protections with Fmoc-OSu - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

Fmoc-β-Alanine: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth overview of Nα-Fmoc-β-alanine (Fmoc-β-Ala-OH), a crucial building block in modern peptide synthesis and drug development. Tailored for researchers, scientists, and professionals in the pharmaceutical industry, this document details the molecule's chemical properties, its principal applications, and a comprehensive protocol for its use in Solid-Phase Peptide Synthesis (SPPS).

Core Compound Data: Fmoc-β-Alanine

Fmoc-β-alanine is the simplest of the Fmoc-protected beta-amino acids and is unique in that it lacks a chiral center.[1] It is widely utilized as a stable building block in the synthesis of peptides, often serving as a spacer to connect two biologically active molecules.[1] The fluorenylmethoxycarbonyl (Fmoc) protecting group on the amino terminus is key to its function, offering robust protection that can be easily removed under mild basic conditions, a cornerstone of orthogonal peptide synthesis strategies.[2]

Below is a summary of the key quantitative data for Fmoc-β-alanine:

| Property | Value | References |

| Molecular Formula | C₁₈H₁₇NO₄ | [1][2][] |

| Molecular Weight | 311.33 g/mol | |

| CAS Number | 35737-10-1 | [1][2][] |

| Appearance | White powder or crystalline powder | [2][] |

| Melting Point | 143-147 °C | |

| Purity (HPLC) | ≥99.0% | [2][] |

Experimental Protocol: Fmoc Solid-Phase Peptide Synthesis (SPPS)

The primary application of Fmoc-β-alanine is in Fmoc-based Solid-Phase Peptide Synthesis (SPPS).[2] This methodology allows for the efficient, stepwise construction of a peptide chain anchored to a solid resin support. The following is a detailed, generalized protocol for a manual Fmoc-SPPS cycle.

Materials:

-

Fmoc-protected amino acids (including Fmoc-β-alanine)

-

Solid-phase resin (e.g., Wang resin for C-terminal acids, Rink Amide resin for C-terminal amides)[4]

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Deprotection solution: 20% piperidine (B6355638) in DMF (v/v)

-

Coupling reagents (e.g., HBTU/HOBt or DIC/Oxyma)

-

Activator base: N,N-Diisopropylethylamine (DIPEA)

-

Washing solvents: DMF, Isopropanol (IPA)

-

Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane (TIS))[4]

-

Reaction vessel for SPPS

Methodology:

-

Resin Preparation (Swelling):

-

Place the desired amount of resin into the reaction vessel.

-

Add DMF (or DCM, depending on the resin) to cover the resin.[4]

-

Allow the resin to swell for at least 30-60 minutes at room temperature. This process is crucial as it loosens the resin's internal structure, exposing the reactive sites.[4]

-

After swelling, drain the solvent.

-

-

Fmoc Deprotection:

-

Add the deprotection solution (20% piperidine in DMF) to the swelled resin.

-

Agitate the mixture for an initial 3-5 minutes, then drain.

-

Add a fresh aliquot of the deprotection solution and agitate for an additional 15-20 minutes to ensure complete removal of the Fmoc group.[4][5]

-

Drain the solution and wash the resin thoroughly with DMF (3-5 times) followed by IPA (2-3 times) and again with DMF to remove all traces of piperidine.[5]

-

-

Amino Acid Coupling:

-

In a separate vial, dissolve the next Fmoc-protected amino acid (e.g., Fmoc-β-alanine, typically 3-4 equivalents relative to the resin loading) and the coupling reagent in DMF.

-

Add the activator base (DIPEA) to the amino acid solution to begin the activation process.

-

Immediately add the activated amino acid solution to the deprotected resin in the reaction vessel.

-

Agitate the mixture at room temperature for 1-2 hours. The reaction progress can be monitored using a colorimetric test (e.g., Kaiser test).

-

Once the coupling is complete, drain the reaction solution.

-

-

Washing:

-

Wash the peptide-resin thoroughly with DMF (3-5 times) to remove any unreacted reagents and byproducts.

-

-

Chain Elongation:

-

Repeat steps 2 through 4 for each subsequent amino acid in the desired peptide sequence.

-

-

Final Cleavage and Deprotection:

-

After the final amino acid has been coupled and the terminal Fmoc group has been removed, wash the peptide-resin with DCM and dry it under vacuum.

-

Prepare the cleavage cocktail (e.g., TFA/TIS/H₂O). Caution: TFA is highly corrosive and should be handled in a fume hood with appropriate personal protective equipment.

-

Add the cleavage cocktail to the dried peptide-resin and agitate for 2-3 hours at room temperature.[4] This step cleaves the peptide from the resin and removes any remaining acid-labile side-chain protecting groups.[4]

-

Filter the resin to collect the solution containing the crude peptide.

-

Precipitate the crude peptide by adding it to cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and dry the peptide product.

-

Experimental Workflow Visualization

The following diagram illustrates the cyclical nature of the Fmoc-SPPS process, which is fundamental to synthesizing peptides using building blocks like Fmoc-β-alanine.

References

Fmoc-beta-alanine structure and chemical properties

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of N-(9-fluorenylmethoxycarbonyl)-beta-alanine (Fmoc-beta-alanine), a key building block in modern peptide synthesis and drug development. This document details its chemical structure, physicochemical properties, synthesis, and analytical characterization, with a focus on its application in Solid-Phase Peptide Synthesis (SPPS).

Chemical Structure and Properties

Fmoc-beta-alanine is a derivative of the non-proteinogenic amino acid β-alanine, where the amino group is protected by a fluorenylmethoxycarbonyl (Fmoc) group. This protecting group is crucial for preventing unwanted reactions during peptide synthesis and can be readily removed under mild basic conditions.[1]

Structure:

Caption: Chemical structure of Fmoc-beta-alanine.

Physicochemical Properties

A summary of the key physicochemical properties of Fmoc-beta-alanine is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₈H₁₇NO₄ | [1] |

| Molecular Weight | 311.3 g/mol | [1] |

| Appearance | White to light yellow powder or crystalline powder | [1] |

| Melting Point | 142-150 °C | [1][2] |

| Solubility | Soluble in dimethylformamide (DMF), methanol, dichloromethane (B109758), water, and 1% acetic acid. | [2][3] |

| CAS Number | 35737-10-1 | [1] |

Experimental Protocols

This section provides detailed methodologies for the synthesis, purification, and analysis of Fmoc-beta-alanine.

Synthesis of Fmoc-beta-alanine

The following protocol describes a standard procedure for the synthesis of Fmoc-beta-alanine from β-alanine and Fmoc-Cl.

Materials:

-

β-alanine

-

10% aqueous Sodium Carbonate (Na₂CO₃) solution

-

9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl)

-

Dioxane

-

Diethyl ether

-

2N Hydrochloric Acid (HCl)

-

Ethyl acetate (B1210297)

Procedure:

-

Dissolve β-alanine in 10% aqueous Na₂CO₃ solution in a flask with stirring.

-

Cool the flask in an ice bath.

-

Slowly add a solution of Fmoc-Cl in dioxane dropwise to the cooled β-alanine solution.

-

Allow the reaction mixture to stir continuously for 4 hours at room temperature.

-

After the reaction is complete, dilute the mixture with water.

-

Wash the aqueous layer three times with diethyl ether to remove unreacted Fmoc-Cl and other organic impurities.

-

Acidify the aqueous layer to a pH of 2 with 2N HCl.

-

Extract the product three times with ethyl acetate.

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

Caption: Experimental workflow for the synthesis of Fmoc-beta-alanine.

Purification

The crude Fmoc-beta-alanine can be purified by recrystallization.

Procedure:

-

Dissolve the crude product in a minimal amount of hot ethyl acetate.

-

Add hexane to the solution until it becomes cloudy.

-

Allow the solution to cool to room temperature and then place it in an ice bath to facilitate crystallization.

-

Collect the white solid by filtration under reduced pressure.

-

Wash the crystals with a cold mixture of ethyl acetate and hexane.

-

Dry the purified Fmoc-beta-alanine under vacuum.

Analytical Characterization

High-Performance Liquid Chromatography (HPLC): Purity analysis of Fmoc-beta-alanine is typically performed using reversed-phase HPLC.

Typical HPLC Conditions:

-

Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)

-

Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water

-

Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile (B52724)

-

Gradient: A suitable gradient from Mobile Phase A to Mobile Phase B is used to elute the compound.

-

Detection: UV detector at 254 nm or 301 nm.

-

Sample Preparation: Dissolve the sample in a mixture of acetonitrile and water (50:50, v/v) to a final concentration of approximately 1 mg/mL.[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are used to confirm the structure of Fmoc-beta-alanine.

¹H NMR (CDCl₃):

-

δ 2.60 (t, 2H)

-

δ 3.47 (q, 2H)

-

δ 4.22 (t, 1H)

-

δ 4.40 (d, 2H)

-

δ 7.31 (t, 2H)

-

δ 7.40 (t, 2H)

-

δ 7.59 (d, 2H)

-

δ 7.76 (d, 2H)

¹³C NMR: Typical chemical shifts for the carbonyl, alpha-carbon, and beta-carbon of the alanine (B10760859) residue in peptides are in the ranges of 170-180 ppm (C'), 50-55 ppm (Cα), and a variable range for Cβ, respectively.[5]

Application in Solid-Phase Peptide Synthesis (SPPS)

Fmoc-beta-alanine is widely used as a building block in SPPS to introduce a β-alanine residue into a peptide sequence. The general workflow involves the sequential addition of Fmoc-protected amino acids to a growing peptide chain that is covalently attached to a solid support (resin).

General SPPS Cycle using Fmoc-beta-alanine

-

Resin Swelling: The solid support resin (e.g., Wang resin for a C-terminal carboxyl group or Rink Amide resin for a C-terminal amide) is swelled in a suitable solvent like dichloromethane (DCM) or DMF.[6]

-

Fmoc Deprotection: The Fmoc protecting group of the N-terminal amino acid on the resin-bound peptide is removed using a 20% solution of piperidine (B6355638) in DMF. This exposes a free amino group for the next coupling step.[6][7]

-

Washing: The resin is thoroughly washed with DMF to remove excess piperidine and the Fmoc deprotection byproducts.

-

Amino Acid Coupling: Fmoc-beta-alanine is activated using a coupling reagent (e.g., HBTU, HATU) and a base (e.g., DIPEA) and then added to the resin. The activated carboxylic acid of Fmoc-beta-alanine reacts with the free amino group on the peptide chain to form a new peptide bond.[7]

-

Washing: The resin is washed again to remove unreacted reagents and byproducts.

-

Repeat Cycle: Steps 2-5 are repeated for each subsequent amino acid to be added to the peptide chain.

-

Final Cleavage: Once the desired peptide sequence is assembled, the peptide is cleaved from the resin, and all side-chain protecting groups are removed simultaneously using a strong acid cocktail, typically containing trifluoroacetic acid (TFA).[6]

Caption: General workflow of an SPPS cycle.

Fmoc Deprotection Mechanism

The removal of the Fmoc group is a base-catalyzed β-elimination reaction. A base, typically piperidine, abstracts the acidic proton from the C9 position of the fluorene (B118485) ring. This leads to the elimination of dibenzofulvene and the formation of a carbamate, which subsequently decarboxylates to release the free amine of the peptide.

Caption: Mechanism of Fmoc deprotection by piperidine.

Potential Side Reactions: Formation of Fmoc-beta-alanine as a Byproduct

It is important for researchers to be aware that Fmoc-beta-alanine can be formed as a byproduct during the Fmoc protection of other amino acids when using Fmoc-OSu (N-(9-fluorenylmethoxycarbonyloxy)succinimide) as the protecting agent.[8][9] This occurs via a Lossen rearrangement mechanism. The presence of this impurity can lead to the unintentional insertion of a β-alanine residue into the peptide sequence.[8][9]

Caption: Logical relationship of the Lossen rearrangement leading to Fmoc-beta-alanine.

Conclusion

Fmoc-beta-alanine is an indispensable reagent in the field of peptide chemistry. Its well-defined chemical properties and the robust protocols for its synthesis and application in SPPS make it a reliable building block for the creation of novel peptides for research, diagnostics, and therapeutic development. A thorough understanding of its chemistry, including potential side reactions, is crucial for ensuring the synthesis of high-quality peptides with the desired sequence and purity.

References

- 1. chemimpex.com [chemimpex.com]

- 2. chembk.com [chembk.com]

- 3. Fmoc-beta-Alanine (Fmoc-Beta-Ala-OH) BP EP USP CAS 35737-10-1 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 7. chem.uci.edu [chem.uci.edu]

- 8. researchgate.net [researchgate.net]

- 9. Formation of Fmoc-beta-alanine during Fmoc-protections with Fmoc-OSu - PubMed [pubmed.ncbi.nlm.nih.gov]

Fmoc-beta-alanine: A Technical Guide to Solubility in Various Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of Fmoc-beta-alanine (N-(9-Fluorenylmethoxycarbonyl)-beta-alanine), a critical reagent in solid-phase peptide synthesis (SPPS) and other applications in drug discovery and development.[1][2] Understanding the solubility of this compound in different solvents is paramount for optimizing reaction conditions, ensuring efficient synthesis, and achieving high-purity products.

Quantitative and Qualitative Solubility Data

The solubility of Fmoc-beta-alanine varies significantly across different organic and aqueous solvents. The following table summarizes available quantitative and qualitative data to guide solvent selection. It is important to note that solubility can be influenced by factors such as temperature, purity of both the solute and the solvent, and the presence of additives.

| Solvent | Chemical Formula | Type | Solubility | Concentration (if applicable) | Source |

| Dimethylformamide (DMF) | C₃H₇NO | Polar Aprotic | Highly Soluble / Clearly Soluble | ~155.7 mg/mL (0.5 M) | [1] |

| Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | Polar Aprotic | Highly Soluble (by analogy) | >100 mg/mL* | [3] |

| Dichloromethane (DCM) | CH₂Cl₂ | Nonpolar | Highly Soluble | Not specified | [1] |

| Methanol | CH₃OH | Polar Protic | Highly Soluble | Not specified | [1] |

| Water | H₂O | Polar Protic | Soluble | 39.4 µg/mL (at pH 7.4) | [4][5] |

| 1% Acetic Acid (aq) | CH₃COOH in H₂O | Aqueous Acidic | Soluble | Not specified | [4] |

*Note: The value for DMSO is based on the solubility of the closely related Fmoc-DL-Ala-OH and should be considered an estimate for Fmoc-beta-alanine. Experimental verification is recommended.

Experimental Protocol for Solubility Determination

To obtain precise solubility data for specific experimental conditions, direct measurement is recommended. The following is a detailed protocol based on the widely accepted "shake-flask" method for determining the thermodynamic solubility of an Fmoc-amino acid like Fmoc-beta-alanine.[6][7]

Materials

-

Fmoc-beta-alanine (purity ≥99%)[2]

-

Selected solvents of HPLC grade or equivalent purity

-

Vials with screw caps

-

Thermostatic orbital shaker or water bath

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Analytical balance, volumetric flasks, and pipettes

Methodology

-

Preparation of Saturated Solutions:

-

Accurately weigh an excess amount of Fmoc-beta-alanine (e.g., 100 mg) into a series of vials. A visible excess of solid should remain after equilibration.

-

Add a precise volume of the test solvent (e.g., 1.0 mL) to each vial.

-

Securely seal the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatic shaker set to the desired experimental temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium between the dissolved and undissolved solid is reached. A constant concentration in solution over time indicates equilibrium.[6]

-

-

Separation of Undissolved Solid:

-

After equilibration, remove the vials and allow the undissolved solid to settle.

-

Centrifuge the vials to further pellet the excess solid.

-

-

Sample Preparation for Analysis:

-

Carefully withdraw a known volume of the supernatant, ensuring no solid particles are disturbed.

-

Immediately filter the supernatant through a syringe filter (e.g., 0.22 µm) to remove any remaining microparticles.[6]

-

Dilute the filtered supernatant with a known volume of a suitable solvent (compatible with the HPLC mobile phase) to bring the concentration within the linear range of the HPLC calibration curve.

-

-

Quantitative Analysis by HPLC:

-

Prepare a series of standard solutions of Fmoc-beta-alanine of known concentrations.

-

Inject the standard solutions into the HPLC to generate a calibration curve (Peak Area vs. Concentration).

-

Inject the diluted sample of the saturated solution into the HPLC.

-

Determine the concentration of the diluted sample from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted sample by the dilution factor.

-

Express the solubility in the desired units (e.g., mg/mL or mol/L).

-

Visualized Experimental Workflow

The logical flow of the experimental protocol for determining the solubility of Fmoc-beta-alanine is illustrated in the diagram below.

Caption: Workflow for determining the thermodynamic solubility of Fmoc-beta-alanine.

References

- 1. Fmoc-beta-Alanine (Fmoc-Beta-Ala-OH) BP EP USP CAS 35737-10-1 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]

- 2. chemimpex.com [chemimpex.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. chembk.com [chembk.com]

- 5. N-Fluorenylmethoxycarbonyl-I2-alanine | C18H17NO4 | CID 2724630 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

The Versatile Role of Fmoc-beta-alanine in Scientific Research: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Fmoc-beta-alanine (N-α-Fmoc-β-alanine) is a pivotal building block in modern biochemical research, prized for its unique structural properties and versatility. As a non-proteinogenic β-amino acid, its incorporation into peptides and other biomolecules offers distinct advantages over its α-amino acid counterparts. The presence of the fluorenylmethyloxycarbonyl (Fmoc) protecting group makes it exceptionally suitable for solid-phase peptide synthesis (SPPS), the cornerstone of synthetic peptide chemistry.[1][2][3] This guide provides a comprehensive technical overview of the primary applications of Fmoc-beta-alanine, detailed experimental protocols, and quantitative data to support its use in a research setting.

Core Applications in Research

The utility of Fmoc-beta-alanine spans several key areas of biochemical and pharmaceutical research, primarily revolving around the synthesis of peptides and related molecules.

Solid-Phase Peptide Synthesis (SPPS)

Fmoc-beta-alanine is a standard reagent for the synthesis of custom peptides using the Fmoc/tBu strategy.[2][4] The Fmoc group provides temporary protection of the amino terminus, which can be removed under mild basic conditions (typically with piperidine), leaving the rest of the peptide chain and its acid-labile side-chain protecting groups intact.[3][5] This orthogonality is a key advantage of Fmoc-based SPPS.[6] The incorporation of a β-alanine residue can alter the peptide's secondary structure, imparting unique conformational properties and potentially enhancing its biological activity or stability.

Molecular Spacer and Linker

Due to its simple, achiral, and flexible three-carbon backbone, Fmoc-beta-alanine is frequently employed as a spacer or linker to connect two distinct molecular entities.[7][8] This is particularly valuable in:

-

Bioconjugation: Linking peptides, proteins, or small molecules to surfaces, nanoparticles, or other biomolecules for applications in drug delivery and diagnostics.[1][3]

-

Peptidomimetic Design: Introducing spacing between pharmacophores to optimize their interaction with biological targets.

Development of Peptidomimetics and Novel Therapeutics

The synthesis of peptide-based pharmaceuticals is a significant application of Fmoc-beta-alanine.[1][3] By replacing α-amino acids with β-alanine, researchers can create peptidomimetics with increased resistance to enzymatic degradation by peptidases. This can lead to a longer in vivo half-life and improved therapeutic potential. Furthermore, derivatives such as Fmoc-β-(3-thienyl)-L-alanine are used to design novel compounds that target specific biological pathways, with the thienyl group potentially influencing biological activity and stability.[9]

Quantitative Data Summary

The following tables summarize key quantitative data for Fmoc-beta-alanine, providing researchers with essential information for experimental design.

Table 1: Physicochemical Properties of Fmoc-beta-alanine

| Property | Value | Reference(s) |

| CAS Number | 35737-10-1 | [10] |

| Molecular Formula | C₁₈H₁₇NO₄ | [1] |

| Molecular Weight | 311.33 g/mol | [4][10] |

| Appearance | White to off-white powder or crystals | [1][8] |

| Melting Point | 142-150 °C | [1][8] |

| Purity (HPLC) | ≥98.0% to ≥99.0% | [1][4][8] |

| Storage Temperature | 2-8 °C | [8][10] |

Table 2: Representative Reaction Parameters

| Parameter | Value/Condition | Application | Reference(s) |

| Synthesis Yield | 81% (from β-alanine and Fmoc-Cl) | Synthesis of Fmoc-β-Ala-OH | |

| Fmoc Deprotection | 20% piperidine (B6355638) in DMF | SPPS | [5] |

| Coupling Reagents | HBTU/HATU, DIPEA in DMF | SPPS | [8] |

| Coupling Time | 2 hours | SPPS | [8] |

Detailed Experimental Protocols

The following are detailed methodologies for key experiments involving Fmoc-beta-alanine.

Protocol 1: Synthesis of Fmoc-beta-alanine

This protocol describes the synthesis of Fmoc-beta-alanine from β-alanine and 9-fluorenylmethyl chloroformate (Fmoc-Cl).[7]

Materials:

-

β-alanine

-

10% aqueous sodium carbonate (Na₂CO₃) solution

-

9-Fluorenylmethyl chloroformate (Fmoc-Cl)

-

Dioxane

-

2N Hydrochloric acid (HCl)

-

Ethyl acetate (B1210297)

-

Deionized water

Procedure:

-

Dissolve β-alanine (e.g., 0.5 g, 6.61 mmol) in 10% aqueous Na₂CO₃ solution (12 mL) in a flask with stirring.

-

Cool the flask in an ice bath.

-

Slowly add a solution of Fmoc-Cl (e.g., 1.45 g, 5.61 mmol) in dioxane (10 mL) dropwise to the stirred β-alanine solution.

-

Continue stirring the reaction mixture at room temperature for 4 hours.

-

After the reaction, add deionized water (80 mL) to dilute the mixture.

-

Transfer the mixture to a separatory funnel and wash three times with diethyl ether (75 mL each) to remove impurities. Discard the ether layers.

-

Acidify the aqueous layer to a pH of 2 with 2N HCl. A white precipitate should form.

-

Extract the product with ethyl acetate three times (75 mL each).

-

Combine the ethyl acetate layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

-

Recrystallize the crude product from a mixture of ethyl acetate and hexane (1:2 v/v) to yield pure, white solid Fmoc-beta-alanine.

Protocol 2: Incorporation of Fmoc-beta-alanine in Solid-Phase Peptide Synthesis

This protocol outlines the manual incorporation of an Fmoc-beta-alanine residue into a growing peptide chain on a solid support (e.g., Wang resin). This cycle follows the deprotection of the N-terminal Fmoc group of the preceding amino acid.

Materials:

-

Peptide-resin with a free N-terminal amine

-

Fmoc-beta-alanine

-

N,N'-Diisopropylcarbodiimide (DIC) or HBTU/HATU

-

Hydroxybenzotriazole (HOBt) or an equivalent coupling additive

-

N,N-Diisopropylethylamine (DIPEA)

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Dichloromethane (DCM)

-

20% (v/v) piperidine in DMF

Procedure:

-

Resin Washing: After the successful deprotection of the previous amino acid's Fmoc group (confirmed by a positive Kaiser test), wash the peptide-resin thoroughly with DMF (5 x 1 min) to remove residual piperidine.

-

Activation of Fmoc-beta-alanine: In a separate vessel, dissolve Fmoc-beta-alanine (3 equivalents relative to the resin loading capacity), HBTU (2.9 equivalents), and HOBt (3 equivalents) in DMF. Add DIPEA (6 equivalents) and allow the mixture to pre-activate for 2-5 minutes.

-

Coupling Reaction: Add the activated Fmoc-beta-alanine solution to the washed peptide-resin. Agitate the mixture at room temperature for 1-2 hours.

-

Monitoring the Coupling: Take a small sample of the resin beads, wash them thoroughly with DMF and DCM, and perform a Kaiser test. A negative result (yellow beads) indicates complete coupling. If the test is positive, the coupling reaction can be extended or repeated.

-

Washing: Once the coupling is complete, drain the reaction mixture and wash the peptide-resin thoroughly with DMF (3 x 1 min) followed by DCM (3 x 1 min) to remove excess reagents and by-products. The resin is now ready for the deprotection of the newly added Fmoc-beta-alanine to continue the peptide chain elongation.

-

Fmoc Deprotection: To deprotect the Fmoc group from the newly added beta-alanine (B559535), treat the resin with 20% piperidine in DMF for 5-20 minutes. Wash the resin with DMF to prepare for the next coupling cycle.

Mandatory Visualizations

The following diagrams, created using the DOT language, illustrate key concepts and workflows related to Fmoc-beta-alanine.

Caption: Chemical structure of Fmoc-beta-alanine.

Caption: Workflow for incorporating Fmoc-beta-alanine in SPPS.

Caption: Conceptual use of beta-alanine as a linker.

References

- 1. Beta-alanine containing peptides: a novel molecular tool for the design of gamma-turns - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. chem.uci.edu [chem.uci.edu]

- 3. chemimpex.com [chemimpex.com]

- 4. chempep.com [chempep.com]

- 5. benchchem.com [benchchem.com]

- 6. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. FMOC-b-Ala-OH synthesis - chemicalbook [chemicalbook.com]

- 8. benchchem.com [benchchem.com]

- 9. CN112110868A - Preparation method of Fmoc-beta-Ala-AA-OH - Google Patents [patents.google.com]

- 10. peptide.com [peptide.com]

An In-depth Technical Guide to the Discovery and Synthesis of Fmoc-beta-alanine

This technical guide provides a comprehensive overview of the history, synthesis, and application of N-α-Fmoc-β-alanine (Fmoc-β-Ala-OH), a key building block in peptide synthesis and drug development. The document is intended for researchers, scientists, and professionals in the field of peptide chemistry and drug discovery.

Discovery and Historical Context

The "discovery" of Fmoc-beta-alanine is intrinsically linked to its emergence as a significant impurity in the synthesis of other Fmoc-protected amino acids. Initially, its presence was an unexpected byproduct, particularly when using N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) for the N-protection of amino acids.

In 2008, a pivotal study by Obkircher, Stähelin, and Dick systematically investigated an unknown side product formed during the Fmoc-protection of H-α-Me-Val-OH.[1] Through various analytical methods, they unambiguously identified this impurity as Fmoc-β-Ala-OH.[1] Their research demonstrated that Fmoc-OSu was the source of this byproduct, which forms through a mechanism involving deprotonation, elimination, and a key Lossen-type rearrangement.[1] This finding was significant as the presence of Fmoc-beta-alanine as an impurity could lead to the undesired incorporation of a β-alanine residue into a growing peptide chain during solid-phase peptide synthesis (SPPS).[2] The purification of Fmoc-amino acid derivatives to remove this impurity was found to be costly and resulted in significant yield reductions.[1]

Subsequent research has focused on understanding and mitigating the formation of this impurity. It is now recognized that the use of alternative Fmoc-donating reagents, such as 9-fluorenylmethyl chloroformate (Fmoc-Cl), can avoid this specific side reaction.[3] The historical context of Fmoc-beta-alanine is therefore not one of a targeted discovery but rather a gradual understanding of a problematic side reaction that has led to improved methods for the synthesis of high-purity Fmoc-amino acids.

Synthesis of Fmoc-beta-alanine

The synthesis of Fmoc-beta-alanine is most commonly achieved through the reaction of β-alanine with an Fmoc-donating reagent under basic conditions. The choice of reagent and reaction conditions can influence the yield and purity of the final product.

Standard Synthesis using Fmoc-Cl

The reaction of β-alanine with 9-fluorenylmethyl chloroformate (Fmoc-Cl) is a widely used and effective method for the preparation of Fmoc-beta-alanine. This method avoids the issue of Lossen rearrangement associated with Fmoc-OSu.[3]

Experimental Protocol:

A detailed experimental protocol for the synthesis of Fmoc-β-Ala-OH using Fmoc-Cl is as follows:

-

Dissolution of β-alanine: In a 50 ml flask, dissolve β-alanine (0.5 g, 6.61 mmol) in a 10% aqueous sodium carbonate solution (12 ml) with stirring.[4]

-

Cooling: Cool the flask in an ice bath.[4]

-

Addition of Fmoc-Cl: Slowly add a solution of Fmoc-Cl (1.45 g, 5.61 mmol) in dioxane (10 ml) dropwise to the cooled β-alanine solution.[4]

-

Reaction: Stir the reaction mixture continuously for 4 hours at room temperature.[4]

-

Work-up:

-

Add water (80 ml) to the reaction mixture to dilute it.[4]

-

Separate the aqueous phase and wash it three times with 75 ml of ether each time.[4]

-

Acidify the aqueous layer to a pH of 2 using a 2N HCl aqueous solution.[4]

-

Extract the acidified aqueous layer three times with 75 ml of ethyl acetate (B1210297) each time.[4]

-

-

Isolation and Purification:

-

Combine the organic phase layers and concentrate them to obtain a crude product (1.50 g).[4]

-

Recrystallize the crude product from a mixed solvent of ethyl acetate and hexane (B92381) (1:2, 30 ml).[4]

-

Filter the recrystallized product under reduced pressure to obtain a white solid of Fmoc-β-Ala-OH.[4]

-

Quantitative Data:

| Parameter | Value | Reference |

| Yield | 1.41 g (81%) | [4] |

| ¹H NMR (CDCl₃) | δ 2.60 (t, 2H), 3.47 (d, 2H), 4.19 (t, 1H), 4.39 (d, 2H), 7.29 (t, 2H), 7.38 (t, 2H), 7.56 (d, 2H), 7.74 (d, 2H) | [4] |

Alternative Synthesis Strategies

To circumvent the side reactions associated with both Fmoc-Cl (formation of Fmoc-dipeptides) and Fmoc-OSu (formation of Fmoc-β-Ala-OH), alternative Fmoc-donating reagents have been developed.[5]

One such alternative is the use of Fmoc-2-mercaptobenzothiazole (Fmoc-2-MBT). This reagent allows for the preparation of Fmoc-amino acids free from both Fmoc-dipeptide and Fmoc-β-Ala-OH impurities.[5]

Experimental Protocol for an Alternative Synthesis (using a general amino acid as an example with Fmoc-2-MBT):

-

Suspension of Amino Acid: Suspend the amino acid (e.g., H-Gly-OH, 4.24 mmol) in a 1:1 mixture of 1% aqueous Na₂CO₃ and dioxane (24 ml) and cool in an ice bath.[5]

-

Addition of Fmoc-2-MBT: Slowly add a solution of Fmoc-2-MBT (3.85 mmol) in dioxane (4 ml) while maintaining the pH at 9.5 with 10% aqueous Na₂CO₃.[5]

-

Reaction: Remove the ice bath and stir the suspension at room temperature for 24 hours, maintaining the pH at 9.5.[5]

-

Work-up:

-

Isolation and Purification:

Quantitative Data Comparison of Fmoc Reagents:

| Fmoc Reagent | Common Impurities | Purity of Fmoc-Amino Acid | Reference |

| Fmoc-Cl | Fmoc-dipeptides (1-20%) | Variable | [5] |

| Fmoc-OSu | Fmoc-β-Ala-OH, Fmoc-β-Ala-AA-OH (0.1-0.4%) | High, but with specific impurities | [5][6] |

| Fmoc-2-MBT | Free of Fmoc-dipeptides and Fmoc-β-Ala-OH | High | [5] |

Biological Context and Signaling Pathways

Fmoc-beta-alanine itself is not directly involved in signaling pathways within a biological context. Its significance lies in its utility as a protected building block for the synthesis of peptides. The biological relevance stems from the properties of β-alanine.

β-Alanine is a naturally occurring beta-amino acid and is the rate-limiting precursor for the biosynthesis of carnosine (β-alanyl-L-histidine). Carnosine is a dipeptide found in high concentrations in muscle and brain tissues and plays a crucial role in intracellular pH buffering, antioxidant activities, and metal ion chelation.

The metabolic pathway leading to carnosine synthesis is a key area of interest for researchers in sports science and neurochemistry.

Experimental Workflows

Fmoc-beta-alanine is primarily used in Solid-Phase Peptide Synthesis (SPPS). The following diagram illustrates a typical workflow for the incorporation of an amino acid, such as Fmoc-beta-alanine, into a growing peptide chain on a solid support.

The workflow involves sequential deprotection of the N-terminal Fmoc group and coupling of the next Fmoc-protected amino acid.

This guide has provided a detailed overview of the discovery, synthesis, and application of Fmoc-beta-alanine. The information presented, including the quantitative data and experimental protocols, is intended to be a valuable resource for professionals in the field of peptide chemistry and drug development. The historical context of its discovery as an impurity underscores the importance of rigorous analytical characterization in chemical synthesis.

References

- 1. Formation of Fmoc-beta-alanine during Fmoc-protections with Fmoc-OSu - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. chimia.ch [chimia.ch]

- 3. researchgate.net [researchgate.net]

- 4. FMOC-b-Ala-OH synthesis - chemicalbook [chemicalbook.com]

- 5. diposit.ub.edu [diposit.ub.edu]

- 6. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

The Cornerstone of Modern Peptide Synthesis: A Technical Guide to the Fmoc Protecting Group

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solid-phase peptide synthesis (SPPS) has revolutionized the way peptides are created, underpinning significant advancements in biochemistry, pharmacology, and drug development.[1] At the heart of the most widely adopted SPPS methodology is the 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group.[1][2] Introduced by Carpino and Han in the 1970s, the Fmoc group's unique chemical properties have enabled the routine, automated synthesis of complex and high-purity peptides.[3] Its primary role is the temporary protection of the α-amino group of amino acids, preventing unwanted side reactions during the stepwise assembly of the peptide chain.[4]

This technical guide provides an in-depth exploration of the pivotal role of the Fmoc group in peptide synthesis. It covers the chemical principles of Fmoc-based SPPS, its advantages over the alternative Boc-strategy, detailed experimental protocols, quantitative data on reaction kinetics and common side reactions, and visual workflows to illustrate the core processes.

The Chemistry of the Fmoc Group: An Orthogonal Approach

The success of the Fmoc strategy lies in its orthogonality. In the context of SPPS, this means that the protecting group for the temporary Nα-amino protection (Fmoc) can be removed under conditions that do not affect the permanent protecting groups on the amino acid side chains or the linker attaching the peptide to the solid resin support.[3][]

Key Chemical Properties:

-

Base-Lability: The Fmoc group is exceptionally labile (easily cleaved) under mild basic conditions, typically using a secondary amine like piperidine (B6355638).[][6] This is its defining characteristic.

-

Acid-Stability: It is stable to the acidic conditions used for the final cleavage of the peptide from the resin and the simultaneous removal of side-chain protecting groups (e.g., tert-Butyl), which are typically cleaved with strong acids like trifluoroacetic acid (TFA).[7][8]

This orthogonal scheme prevents the degradation of the growing peptide chain that could occur with the repeated use of acid for deprotection, as seen in the older Boc (tert-butoxycarbonyl) strategy.[1][9] The milder conditions of Fmoc chemistry are particularly advantageous for synthesizing peptides with sensitive modifications, such as phosphorylation and glycosylation.[3][10]

Mechanism of Fmoc Deprotection

The removal of the Fmoc group is a two-step process initiated by a base, most commonly piperidine.[11]

-

Proton Abstraction: The base abstracts the acidic proton from the C9 position of the fluorenyl ring system.

-

β-Elimination: This is followed by a β-elimination reaction, which releases the free Nα-amine of the peptide, carbon dioxide, and a highly reactive electrophile called dibenzofulvene (DBF).[12]

-

Scavenging: The excess secondary amine (piperidine) in the reaction mixture traps the reactive DBF to form a stable adduct, preventing it from undergoing deleterious side reactions with the newly deprotected amine.[12]

The Fmoc-SPPS Cycle: A Step-by-Step Workflow

Fmoc-based SPPS is a cyclical process where each cycle adds one amino acid to the growing peptide chain. Each cycle consists of three main steps: deprotection, washing, and coupling.[13]

Quantitative Data in Fmoc Synthesis

The efficiency of each step in the SPPS cycle is critical for the final purity and yield of the peptide. Below are tables summarizing key quantitative data related to deprotection and common side reactions.

Table 1: Comparative Performance of Fmoc Deprotection Reagents

While 20% piperidine in DMF is the standard, alternatives have been explored to mitigate side reactions or improve efficiency.[12]

| Reagent(s) | Concentration | Typical Deprotection Time | Key Advantages | Key Disadvantages | Reference(s) |

| Piperidine | 20% in DMF | 5-20 min | Well-established, effective | Can cause significant aspartimide formation and racemization | |

| 4-Methylpiperidine (4-MP) | 20% in DMF | 5-20 min | Similar performance to piperidine, potentially fewer side reactions | Similar cost and handling to piperidine | [4] |

| Piperazine (PZ) | 5-10% in DMF/NMP | 10-30 min | Significantly reduces aspartimide formation | Slower deprotection kinetics | [12] |

| 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | 2% in DMF | 1-5 min | Very rapid deprotection | Strongly basic, can exacerbate side reactions if used alone | [12][14] |

| Piperazine / DBU | 5% PZ, 2% DBU in DMF | 1-5 min | Rapid deprotection with minimized side reactions | More complex reagent preparation | [12][14] |

Table 2: Common Side Reactions and Mitigation Strategies

Several side reactions can occur during the basic deprotection step, impacting peptide purity. The extent of these reactions is highly sequence-dependent.[6][10]

| Side Reaction | Problematic Sequence/Residue | Typical % Occurrence (with Piperidine) | Mitigation Strategy | Reference(s) |

| Aspartimide Formation | Asp-Gly, Asp-Asn, Asp-Ser | Can be >15% | Use milder base (Piperazine), add HOBt or formic acid to deprotection solution, use specialized Asp(OMpe) or Asp(OBno) protecting groups. | [10][15] |

| Diketopiperazine (DKP) Formation | At dipeptide stage, especially with Pro or Gly at position 2 | Can be significant, leading to chain termination | Use 2-chlorotrityl resin, couple the first two amino acids as a pre-formed dipeptide. | [6][16] |

| Racemization | Cys, His | 0.4% - 1.5% per cycle | Lower coupling temperature, use carbodiimide/additive (DIC/Oxyma) activation instead of onium salts, protect His side chain with Boc. | [17][18][19] |

| β-elimination | Phosphorylated Ser/Thr | Sequence-dependent | Use milder deprotection conditions, lower temperature. | [3] |

Comparison: Fmoc vs. Boc Strategy

The choice between Fmoc and Boc SPPS is a critical decision in peptide synthesis design.[9] The Fmoc strategy has largely superseded the Boc method in research settings due to its milder conditions and amenability to automation.[1]

Table 3: Head-to-Head Comparison of SPPS Strategies

| Parameter | Fmoc Strategy | Boc Strategy | Reference(s) |

| Nα-Protecting Group | 9-fluorenylmethyloxycarbonyl | tert-butoxycarbonyl | [9] |

| Nα-Deprotection Reagent | 20% Piperidine in DMF (Base) | 25-50% TFA in DCM (Acid) | [9] |

| Side-Chain Protection | Acid-labile (e.g., tBu, Boc, Trt) | Strong acid-labile (e.g., Bzl, Tos) | [] |

| Final Cleavage Reagent | Trifluoroacetic Acid (TFA) | Anhydrous Hydrogen Fluoride (HF) | [9] |

| Orthogonality | Fully Orthogonal | Partial (Graduated Acid Lability) | [9] |

| Typical Yield per Step | >99% | High, but can be affected by aggregation | [1][9] |

| Safety Considerations | Avoids highly corrosive HF | Requires specialized, hazardous HF apparatus | [9] |

| Automation Friendliness | Highly amenable, UV monitoring possible | Less common in modern automated synthesizers | [1] |

Experimental Protocols

Detailed and reproducible protocols are essential for successful peptide synthesis. The following are generalized methodologies for key steps in Fmoc-SPPS.

Protocol 1: Manual Fmoc-SPPS Cycle (0.1 mmol Scale)

This protocol outlines a single cycle of amino acid addition.

Materials:

-

Fmoc-protected peptide-resin (0.1 mmol) in a reaction vessel.

-

Deprotection solution: 20% (v/v) piperidine in DMF.

-

Wash solvent: DMF, peptide synthesis grade.

-

Fmoc-amino acid (0.3-0.5 mmol, 3-5 eq.).

-

Coupling reagents: e.g., HCTU (0.3-0.5 mmol) and DIPEA (0.6-1.0 mmol).

-

Coupling solvent: DMF.

Methodology:

-

Resin Swelling: If starting, swell the resin in DMF for 30-60 minutes.

-

Fmoc Deprotection:

-

Washing:

-

Wash the resin thoroughly with DMF (5 x 5 mL) to remove all traces of piperidine and the DBF-piperidine adduct.[20]

-

-

Amino Acid Coupling:

-

In a separate vial, dissolve the Fmoc-amino acid (3-5 eq.) and HCTU (3-5 eq.) in DMF (~3 mL).

-

Add DIPEA (6-10 eq.) to the vial to activate the amino acid. Allow to pre-activate for 1-5 minutes.[21]

-

Add the activated amino acid solution to the deprotected peptide-resin.

-

Agitate the mixture at room temperature for 30-60 minutes.

-

-

Washing:

-

Drain the coupling solution.

-

Wash the resin with DMF (3 x 5 mL) to remove excess reagents. The resin is now ready for the next deprotection cycle.

-

Protocol 2: Quantitative UV Monitoring of Fmoc Deprotection

This protocol allows for the verification of reaction completion.[22]

Materials:

-

Effluent from the first deprotection step (Protocol 1, Step 2).

-

Blank solution: 20% (v/v) piperidine in DMF.

-

UV-Vis Spectrophotometer and quartz cuvettes.

-

Volumetric flask and pipettes for dilution.

Methodology:

-

Collect Effluent: Collect the deprotection solution drained from the resin after the first piperidine treatment into a volumetric flask of known volume (e.g., 10 mL).

-

Dilute to Volume: Add fresh 20% piperidine/DMF solution to the flask to reach the mark. Mix thoroughly.

-

Prepare Sample for Reading: Further dilute an aliquot of this solution with 20% piperidine/DMF to ensure the absorbance reading is within the linear range of the spectrophotometer (typically 0.1 - 1.0 AU). A 1:100 dilution is often a good starting point.

-

Measure Absorbance:

-

Use the blank solution (20% piperidine/DMF) to zero the spectrophotometer at ~301 nm.

-

Measure the absorbance of the diluted sample at ~301 nm.

-

-

Calculate Resin Loading: Use the Beer-Lambert law (A = εbc) to calculate the concentration of the DBF-piperidine adduct and, by extension, the amount of Fmoc group removed.

-

Loading (mmol/g) = (Absorbance × Dilution Factor × Volume (L)) / (ε × mass of resin (g))

-

Where ε (molar extinction coefficient) for the DBF-piperidine adduct is ~7800 L mol⁻¹ cm⁻¹ and b (path length) is typically 1 cm.

-

Protocol 3: Cleavage of Peptide from Wang Resin and Side-Chain Deprotection

This protocol is for the final step to yield the crude peptide.[7][23]

Materials:

-

Dried peptide-resin (e.g., from 0.1 mmol synthesis).

-

Cleavage Cocktail: "Reagent B" - TFA / Water / Triisopropylsilane (TIS) (95% : 2.5% : 2.5% v/v). CAUTION: TFA is highly corrosive and must be handled in a fume hood.

-

Cold diethyl ether.

-

Centrifuge tubes.

Methodology:

-

N-terminal Fmoc Removal: Ensure the N-terminal Fmoc group has been removed from the peptide-resin using the standard deprotection protocol.[23]

-

Resin Preparation: Wash the deprotected peptide-resin with DCM and dry it thoroughly under vacuum.

-

Cleavage Reaction:

-

Place the dried resin in a reaction vessel.

-

Add the cleavage cocktail (e.g., 5-10 mL for 0.1 mmol scale).

-

Agitate or swirl occasionally at room temperature for 2-4 hours.[21]

-

-

Peptide Isolation:

-

Filter the resin using a sintered glass funnel and collect the filtrate containing the peptide.

-

Wash the resin twice with a small volume of fresh TFA and combine the filtrates.[23]

-

-

Precipitation:

-

Add the combined TFA filtrate dropwise into a centrifuge tube containing a large volume (~40 mL) of cold diethyl ether. A white precipitate (the crude peptide) should form.

-

Keep the mixture at 4°C for at least 30 minutes to maximize precipitation.[23]

-

-

Recovery:

-

Centrifuge the tube to pellet the peptide.

-

Carefully decant the ether.

-

Wash the peptide pellet by resuspending in cold ether and centrifuging again. Repeat this wash twice to remove residual scavengers.

-

Dry the final peptide pellet under vacuum. The crude peptide is now ready for purification (e.g., by HPLC).

-

Conclusion

The 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group is a cornerstone of modern chemical peptide synthesis.[1] Its unique base-lability provides a mild and orthogonal protection strategy that has enabled the routine and automated synthesis of complex peptides, including those with sensitive post-translational modifications.[10] While challenges such as aspartimide formation and racemization persist, a deep understanding of the underlying chemical mechanisms and the rational application of optimized protocols and alternative reagents can mitigate these side reactions. The versatility, robustness, and safety of the Fmoc strategy ensure its continued dominance in both academic research and the industrial development of peptide-based therapeutics.

References

- 1. benchchem.com [benchchem.com]

- 2. Understanding diketopiperazine formation mechanism and control strategies during solid phase peptide synthesis of peptide: Impact of solvent, peptide sequence, storage conditions and stabilizer additives - American Chemical Society [acs.digitellinc.com]

- 3. benchchem.com [benchchem.com]

- 4. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chempep.com [chempep.com]

- 7. peptide.com [peptide.com]

- 8. media.iris-biotech.de [media.iris-biotech.de]

- 9. benchchem.com [benchchem.com]

- 10. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ptacts.uspto.gov [ptacts.uspto.gov]

- 12. benchchem.com [benchchem.com]

- 13. researchgate.net [researchgate.net]

- 14. pubs.rsc.org [pubs.rsc.org]

- 15. Solving Aspartimide Formation in Fmoc SPPS with Fmoc-Asp(OBno)-OH [sigmaaldrich.com]

- 16. benchchem.com [benchchem.com]

- 17. Racemization of amino acids in solid-phase peptide synthesis investigated by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. benchchem.com [benchchem.com]

- 19. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]

- 20. chem.uci.edu [chem.uci.edu]

- 21. benchchem.com [benchchem.com]

- 22. benchchem.com [benchchem.com]

- 23. peptide.com [peptide.com]

The Cornerstone of Modern Peptide Synthesis: An In-depth Technical Guide to Fmoc Chemistry in SPPS

For Researchers, Scientists, and Drug Development Professionals

Solid-Phase Peptide Synthesis (SPPS) has revolutionized the way peptides are created, paving the way for significant advancements in biochemistry, pharmacology, and materials science. At the heart of the most widely adopted SPPS methodology lies the use of the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group. This in-depth technical guide provides a comprehensive overview of the core principles of Fmoc chemistry, detailed experimental protocols for key stages of the synthesis, and a summary of critical quantitative data to aid in the design and execution of successful peptide synthesis campaigns.

Core Principles of Fmoc Solid-Phase Peptide Synthesis

Fmoc-based SPPS is a cyclical process that enables the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support, typically a resin.[1] The synthesis proceeds from the C-terminus to the N-terminus of the peptide. The elegance of this strategy lies in its reliance on an "orthogonal" protection scheme.[2] The temporary Nα-amino protecting group, the Fmoc group, is labile to basic conditions, while the permanent side-chain protecting groups and the resin linker are labile to acid.[3] This orthogonality ensures that the side-chain protecting groups remain intact during the iterative cycles of Nα-deprotection and amino acid coupling.[2]

The fundamental cycle of Fmoc SPPS can be broken down into three key steps:

-

Fmoc Deprotection: The removal of the Fmoc group from the N-terminal amino acid of the resin-bound peptide chain. This is most commonly achieved by treatment with a solution of a secondary amine, such as piperidine, in a polar aprotic solvent like N,N-dimethylformamide (DMF).[4] The reaction proceeds via a β-elimination mechanism.[4]

-

Washing: Thorough washing of the resin is critical to remove excess reagents and by-products from the previous step, ensuring a clean environment for the subsequent coupling reaction.

-

Amino Acid Coupling: The incoming Fmoc-protected amino acid is activated and then coupled to the newly liberated N-terminal amine of the growing peptide chain, forming a new peptide bond. A variety of coupling reagents can be employed to facilitate this reaction.[5]

This cycle is repeated for each amino acid in the desired peptide sequence.

Key Chemical Pathways and Workflows

To visually represent the logical flow and chemical transformations in Fmoc SPPS, the following diagrams have been generated using the DOT language.

References

A Comprehensive Technical Guide to the Safe Handling of Fmoc-beta-alanine

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the safety and handling guidelines for Fmoc-beta-alanine (N-(9-fluorenylmethoxycarbonyl)-β-alanine), a common reagent in peptide synthesis and other biochemical applications. Adherence to these protocols is crucial for ensuring personnel safety and maintaining experimental integrity.

Compound Identification and Properties

| Property | Value | References |

| Chemical Name | N-(9-Fluorenylmethoxycarbonyl)-β-alanine | [1] |

| Synonyms | Fmoc-β-Ala-OH, 3-Fmoc-aminopropanoic acid | [2] |

| CAS Number | 35737-10-1 | [2][3] |

| Molecular Formula | C18H17NO4 | [1][2][4] |

| Molecular Weight | 311.34 g/mol | [1][4][5] |

| Appearance | White to off-white solid, powder, or crystalline powder | [2][4] |

| Melting Point | 142 - 150 °C (287.6 - 302 °F) | [2][4] |

| Solubility | Soluble in DMSO.[5] Information on solubility in other common laboratory solvents is not consistently provided. | |

| Storage Temperature | Recommended storage is refrigerated at 2-8°C (36-46°F).[2][4][6] Some sources suggest -20°C for long-term storage.[5] |

Hazard Identification and Classification

There are some discrepancies among suppliers regarding the hazard classification of Fmoc-beta-alanine. Some sources classify it as a hazardous substance, while others do not.[7][8] It is prudent to handle the compound as potentially hazardous.

The most frequently cited hazards are:

-

Skin Irritation (Category 2) : Causes skin irritation.[3]

-

Serious Eye Irritation (Category 2A) : Causes serious eye irritation.[3]

-

Specific Target Organ Toxicity (Single Exposure) (Category 3) : May cause respiratory irritation.[3]

GHS Hazard Statements:

-

H315: Causes skin irritation.[3]

-

H319: Causes serious eye irritation.[3]

-

H335: May cause respiratory irritation.[3]

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[3]

-

P264: Wash thoroughly after handling.[3]

-

P271: Use only outdoors or in a well-ventilated area.[3]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[3]

Safe Handling and Personal Protective Equipment (PPE)

Due to the potential for irritation, appropriate engineering controls and personal protective equipment are essential.

Engineering Controls

-

Work in a well-ventilated area.[3]

-

Use a chemical fume hood, especially when handling the powder, to avoid inhalation of dust.[9]

Personal Protective Equipment (PPE)

-

Eye and Face Protection : Wear chemical safety goggles or glasses with side shields.[4][9]

-

Skin Protection :

-

Respiratory Protection : If dust is generated, a NIOSH-approved N95 dust mask or a particulate filter respirator is recommended.[9][10]

Storage and Disposal

Storage:

-

Store in a tightly sealed container in a cool, dry, and well-ventilated place.[3][9]

-

Recommended storage temperature is typically refrigerated (2-8°C).[2][4]

-

It is classified as a combustible solid.[10]

Disposal:

-

Dispose of waste in accordance with local, state, and federal regulations.

-

Do not allow the product to enter drains.[8]

-

Contaminated packaging should be handled in the same manner as the substance itself.[9]

First Aid Measures

-

Inhalation : Move the person to fresh air. If symptoms occur, seek medical attention.[4]

-

Skin Contact : Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Get medical attention if irritation persists.[3][4]

-

Eye Contact : Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Seek medical attention.[4]

-

Ingestion : Clean mouth with water and drink plenty of water afterward. Do not induce vomiting. Seek medical attention if you feel unwell.[4]

Accidental Release Measures

-

Personal Precautions : Ensure adequate ventilation. Avoid dust formation and breathing vapors, mist, or gas. Wear appropriate personal protective equipment.[8]

-

Environmental Precautions : Prevent the substance from entering drains.[8]

-

Containment and Cleanup : Sweep up the spilled solid material and place it in a suitable container for disposal. Avoid generating dust.[8]

Experimental Protocols and Workflows

Fmoc-beta-alanine is a key building block in solid-phase peptide synthesis (SPPS). Below is a generalized workflow for its use.

General Laboratory Workflow for Handling Fmoc-beta-alanine

Caption: General laboratory workflow for handling Fmoc-beta-alanine.

Emergency Response for Spill or Exposure

Caption: Decision-making workflow for spills or exposure to Fmoc-beta-alanine.

Example Experimental Protocol: Peptide Coupling

The following is a generalized protocol for coupling Fmoc-beta-alanine to an amino acid methyl ester, a common procedure in solution-phase peptide synthesis.[11]

Materials:

-

Fmoc-beta-alanine

-

Amino acid methyl ester hydrochloride (e.g., β-Alanine methyl ester hydrochloride)

-

Coupling reagent (e.g., HATU)

-

Base (e.g., N,N-Diisopropylethylamine - DIPEA)

-

Anhydrous solvents (e.g., Dichloromethane - DCM, N,N-Dimethylformamide - DMF)

-

Reagents for work-up (e.g., 1 M HCl, saturated NaHCO₃, brine)

-

Drying agent (e.g., anhydrous Na₂SO₄)

Procedure:

-

Preparation of the Amine:

-

In a round-bottomed flask, dissolve the amino acid methyl ester hydrochloride (1.0 eq) in anhydrous DCM and cool to 0°C.

-

Add DIPEA (1.1 eq) dropwise to neutralize the hydrochloride salt and stir for 15-20 minutes at 0°C.

-

-

Activation of the Carboxylic Acid:

-

In a separate flask, dissolve Fmoc-beta-alanine (1.0 eq) and HATU (1.0 eq) in anhydrous DMF.

-

Add DIPEA (2.0 eq) to the solution and stir for 5-10 minutes at room temperature to pre-activate the carboxylic acid.

-

-

Coupling Reaction:

-

Add the activated Fmoc-beta-alanine solution to the amine solution.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by Thin Layer Chromatography (TLC).

-

-

Work-up and Purification:

-

Once the reaction is complete, dilute the mixture with a solvent like ethyl acetate (B1210297) or DCM.

-

Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel.

-

This protocol serves as a general guideline. Specific conditions and reagents may vary depending on the specific substrates and desired outcome. Always consult the relevant literature for optimized procedures.

References

- 1. N-Fluorenylmethoxycarbonyl-I2-alanine | C18H17NO4 | CID 2724630 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. cdn.caymanchem.com [cdn.caymanchem.com]

- 4. fishersci.com [fishersci.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. chemimpex.com [chemimpex.com]

- 7. anaspec.com [anaspec.com]

- 8. cdhfinechemical.com [cdhfinechemical.com]

- 9. carlroth.com [carlroth.com]

- 10. Fmoc-b-Ala-OH = 99.0 HPLC 35737-10-1 [sigmaaldrich.com]

- 11. benchchem.com [benchchem.com]

A Technical Guide to High-Purity Fmoc-beta-Alanine for Researchers and Drug Development Professionals

An in-depth examination of the synthesis, quality control, and applications of high-purity Nα-Fmoc-β-alanine (Fmoc-β-Ala-OH), a critical building block in modern peptide science. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of commercially available Fmoc-β-alanine, including detailed experimental protocols and key considerations for its effective use.

Introduction to Fmoc-beta-Alanine

Nα-(9-Fluorenylmethoxycarbonyl)-β-alanine is a derivative of the non-proteinogenic amino acid β-alanine, featuring the acid-labile Fmoc protecting group on its amino terminus.[1] This structure makes it an invaluable reagent in solid-phase peptide synthesis (SPPS), where the Fmoc group's selective removal under mild basic conditions allows for the sequential addition of amino acids to a growing peptide chain.[2] The incorporation of β-alanine into peptides can impart unique conformational properties, increase resistance to enzymatic degradation, and serve as a flexible linker or spacer, making it a valuable tool in the design of novel therapeutics, diagnostics, and biomaterials.[3][4][5]

Commercial Suppliers and Quality Specifications

A variety of chemical suppliers offer high-purity Fmoc-β-alanine. The quality and purity of this reagent are paramount, as impurities can lead to the formation of undesirable side products, complicating peptide purification and potentially compromising the biological activity of the final product. Researchers should always refer to the Certificate of Analysis (CoA) for lot-specific data.[3][6]

Table 1: Comparison of Commercial Fmoc-beta-Alanine Specifications

| Supplier | Product Number/Name | Purity Specification (by HPLC) | Appearance | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| Sigma-Aldrich (Novabiochem®) | 47587 | ≥99.0% | Powder or crystals | 35737-10-1 | C₁₈H₁₇NO₄ | 311.33 |

| Chem-Impex | 02621 | ≥99% | White powder or crystalline powder | 35737-10-1 | C₁₈H₁₇NO₄ | 311.3 |

| Santa Cruz Biotechnology | sc-225000 | Refer to CoA | - | 35737-10-1 | C₁₈H₁₇NO₄ | 311.34 |

| Alfa Aesar | L14014 | 99.4% (example from CoA) | White to cream powder | 35737-10-1 | C₁₈H₁₇NO₄ | 311.33 |

| AAPPTec | FAA105 | Refer to CoA | - | 35737-10-1 | C₁₈H₁₇NO₄ | 311.33 |

| CEM Corporation | - | ≥99.0% | - | 35737-10-1 | C₁₈H₁₇NO₄ | 311.33 |

Note: This table is a summary of publicly available data and researchers should always consult the supplier's specific documentation for the most accurate and up-to-date information.

Quality Control and Impurity Profile

High-performance liquid chromatography (HPLC) is the standard method for determining the purity of Fmoc-β-alanine.[7][8] However, a high HPLC purity percentage alone does not guarantee the absence of critical impurities.

A significant and often overlooked issue is the presence of β-alanine-related impurities in other Fmoc-amino acid derivatives, which can arise during their synthesis, particularly when using Fmoc-OSu (N-(9-fluorenylmethoxycarbonyloxy)succinimide).[9] A Lossen-type rearrangement of Fmoc-OSu can lead to the formation of Fmoc-β-Ala-OH and subsequently Fmoc-β-Ala-dipeptides.[10] If present in other Fmoc-amino acid reagents, these impurities can be incorporated into the growing peptide chain, leading to deletion or insertion mutations that are difficult to separate from the target peptide.[9]

Leading suppliers have recognized this issue and now offer Fmoc-amino acids with specified low limits for β-alanine-related impurities.[11] For critical applications, it is advisable to source Fmoc-amino acids from suppliers who screen for and quantify these specific impurities.

Table 2: Key Impurity Specifications for High-Purity Fmoc-Amino Acids (General)

| Impurity Type | Typical Specification Limit | Potential Impact on Peptide Synthesis |

| Fmoc-β-Ala-OH / Fmoc-β-Ala-dipeptides | ≤ 0.1% | Insertion of an incorrect amino acid residue |

| Free Amino Acid | ≤ 0.2% | Double insertion of the target amino acid |

| Dipeptides (e.g., Fmoc-Ala-Ala-OH) | ≤ 0.1% | Double insertion of the target amino acid |

| Acetate (B1210297) | ≤ 0.02% | Chain termination |

Experimental Protocols